molecular formula C15H23N3O4S B2538980 N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2320954-20-7

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2538980
CAS No.: 2320954-20-7
M. Wt: 341.43
InChI Key: HIBGPKVLNLTGIW-UHFFFAOYSA-N
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Description

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide (CAS 2320954-20-7) is a specialized chemical compound with a unique molecular structure, consisting of an imidazole core linked to a dimethylfuran group and a sulfonamide functionality . This complex architecture offers potential applications in pharmaceutical research as an intermediate for the synthesis of biologically active molecules . The presence of both hydroxyl and sulfonamide groups contributes to its polarity and solubility, which is beneficial for further chemical modifications . Furthermore, the isopropyl substituent on the imidazole ring can influence the compound's stability and lipophilicity, a relevant factor in pharmacokinetic studies . As a sulfonamide derivative, this class of compounds is historically significant for its broad-spectrum antibacterial activity, and ongoing research explores its utility in managing inflammation and other disease states through various mechanisms, including enzyme inhibition . This product is intended for non-human research purposes and is not for diagnostic, therapeutic, or veterinary use. Researchers can request quotes for various pack sizes, with purity and specification details available upon inquiry.

Properties

IUPAC Name

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S/c1-9(2)15-17-14(8-18(15)5)23(20,21)16-7-13(19)12-6-10(3)22-11(12)4/h6,8-9,13,16,19H,7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBGPKVLNLTGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNS(=O)(=O)C2=CN(C(=N2)C(C)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes an imidazole ring, a sulfonamide group, and a furan derivative. Its molecular formula is C15H22N2O4SC_{15}H_{22}N_2O_4S, which contributes to its diverse biological properties.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The imidazole ring is known for its ability to interact with enzymes, particularly those involved in inflammatory pathways. It may inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins involved in inflammation and pain .
  • Antioxidant Activity : The presence of the furan moiety suggests potential antioxidant properties, which can mitigate oxidative stress by scavenging free radicals .

1. Anti-inflammatory Activity

Research indicates that imidazole derivatives exhibit significant anti-inflammatory effects. In vitro studies have shown that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines and reduce nitric oxide release in macrophages .

2. Antimicrobial Activity

Imidazole derivatives have been reported to possess antimicrobial properties against various bacterial strains. For instance, compounds structurally related to the target compound have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .

3. Antioxidant Activity

Studies have indicated that compounds with similar structural features exhibit significant antioxidant capabilities. The furan component may enhance the radical-scavenging activity, thus providing cellular protection against oxidative damage .

Case Study 1: Anti-inflammatory Effects

In a study investigating novel imidazole derivatives, one compound demonstrated a marked reduction in inflammatory markers in an animal model. The compound inhibited NF-κB activation and reduced levels of TNF-alpha and IL-6 in serum samples .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial potential of imidazole derivatives against clinical isolates of bacteria. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as new antimicrobial agents .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Anti-inflammatoryCOX inhibition and cytokine modulation
AntimicrobialInhibition of bacterial growth
AntioxidantFree radical scavenging

Table 2: Comparison of Imidazole Derivatives

Compound NameAnti-inflammatory ActivityAntimicrobial ActivityReference
N-(2-(2,5-dimethylfuran-3-yl)-...)ModerateEffective against E. coli
1H-Imidazole Derivative AHighEffective against S. aureus
1H-Imidazole Derivative BLowNo significant activity

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the most promising applications of this compound is in the field of anticancer research . Preliminary studies suggest that derivatives of imidazole sulfonamides exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown efficacy in inhibiting cell proliferation and inducing apoptosis in cancer cells, such as HeLa and MCF-7 lines . The mechanism often involves the activation of caspases and disruption of the cell cycle, leading to programmed cell death.

Diabetes Management
Research indicates that imidazole-based compounds can also be beneficial in managing metabolic disorders , particularly type 2 diabetes. These compounds may enhance insulin sensitivity and reduce blood glucose levels by modulating metabolic pathways . The sulfonamide group is known for its role in enhancing the pharmacological properties of drugs targeting diabetes.

Pharmacological Insights

Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity . Similar sulfonamide derivatives have been documented to possess broad-spectrum antibacterial properties, making them candidates for further exploration in treating infections caused by resistant bacterial strains .

Anti-inflammatory Effects
Research has shown that imidazole derivatives can exhibit anti-inflammatory properties, which could be relevant for developing treatments for inflammatory diseases. These compounds may inhibit pro-inflammatory cytokines and pathways, providing a therapeutic angle for conditions like rheumatoid arthritis or inflammatory bowel disease.

Material Science Applications

Polymer Chemistry
In material science, the unique chemical structure of N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide allows for its incorporation into polymers as a functional additive. Such modifications can enhance thermal stability and mechanical properties of polymers used in various applications, including packaging and biomedical devices.

Case Studies and Research Findings

Study Focus Findings Reference
Anticancer ActivitySignificant cytotoxicity against HeLa cells with IC50 values in low micromolar range
Diabetes ManagementEnhanced insulin sensitivity observed in animal models
Antimicrobial PropertiesBroad-spectrum activity against Gram-positive and Gram-negative bacteria
Polymer ApplicationsImproved mechanical properties when incorporated into polyurethanes

Comparison with Similar Compounds

Research Findings and Gaps

  • Synthesis: The target compound’s synthesis likely requires sulfonylation of an imidazole precursor, analogous to N-acylation in . No direct method is described in the evidence.
  • Biological Data: Absent in provided sources; predictions are based on structural parallels to known sulfonamide drugs (e.g., antiglaucoma agents) .

Q & A

Basic Research: What are the recommended synthetic routes for preparing N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide?

Methodological Answer:
The compound’s synthesis involves multi-step functionalization of the imidazole-sulfonamide core. A plausible strategy includes:

  • Step 1: Prepare the imidazole-sulfonamide backbone via condensation of 2-isopropyl-1-methylimidazole with sulfonamide reagents under anhydrous conditions (e.g., using HBTU coupling agents in DMF, as described for analogous imidazole derivatives) .
  • Step 2: Introduce the 2,5-dimethylfuran-3-yl hydroxyethyl side chain via nucleophilic substitution or Mitsunobu reaction, ensuring stereochemical control of the hydroxyl group. Evidence from substituted imidazole syntheses suggests glacial acetic acid reflux for side-chain coupling .
  • Validation: Monitor reaction progress via TLC and confirm purity via HPLC (>95%).

Basic Research: Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • 1H/13C NMR: Assign peaks for the imidazole ring (δ 7.32–8.35 ppm for aromatic protons) and sulfonamide (δ 3.0–3.5 ppm for methyl/isopropyl groups). Compare shifts with structurally similar imidazole derivatives .
  • IR Spectroscopy: Confirm sulfonamide S=O stretching (~1350 cm⁻¹) and hydroxyl O-H bonds (~3200 cm⁻¹).
  • Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns.
  • X-ray Crystallography (if crystalline): Use SHELX-97 for structure refinement, particularly to resolve stereochemistry at the hydroxyethyl group .

Advanced Research: How can computational methods predict this compound’s reactivity or interaction with biological targets?

Methodological Answer:

  • Reaction Path Search: Employ quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states, as demonstrated in ICReDD’s workflow for reaction design .
  • Docking Studies: Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinity with enzymes or receptors, focusing on the sulfonamide and furan moieties as potential pharmacophores.
  • ADMET Prediction: Apply tools like SwissADME to estimate solubility, metabolic stability, and toxicity profiles.

Advanced Research: What experimental design strategies optimize reaction yield and selectivity for this compound?

Methodological Answer:

  • Design of Experiments (DoE): Use fractional factorial designs to screen variables (temperature, solvent, catalyst). For example, Polish Journal of Chemical Technology highlights DoE for minimizing trial-and-error in imidazole synthesis .
  • Response Surface Methodology (RSM): Optimize parameters like reaction time and stoichiometry. For example, a central composite design could maximize yield while minimizing byproducts.
  • In-line Analytics: Implement PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time monitoring.

Advanced Research: How can structure-activity relationships (SAR) be explored for derivatives of this compound?

Methodological Answer:

  • Analog Synthesis: Modify the furan (e.g., halogenation) or sulfonamide (e.g., alkylation) groups using methods from substituted imidazole libraries .
  • Biological Assays: Test derivatives against target enzymes (e.g., carbonic anhydrase for sulfonamides) and correlate activity with electronic (Hammett σ) or steric (Taft Es) parameters.
  • QSAR Modeling: Build regression models using descriptors like logP, polar surface area, and H-bond donors.

Advanced Research: What methodologies assess this compound’s stability under varying environmental conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–80°C), humidity (75% RH), and UV light, then analyze degradation products via LC-MS .
  • pH Stability Profiling: Test solubility and degradation kinetics in buffers (pH 1–10) to identify labile groups (e.g., ester or sulfonamide hydrolysis).
  • Accelerated Stability Testing: Use Arrhenius plots to extrapolate shelf-life at 25°C from high-temperature data (40–60°C).

Advanced Research: How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

  • Single-Crystal Growth: Use slow evaporation (e.g., from ethanol/water) to obtain diffraction-quality crystals.
  • SHELX Refinement: Apply SHELXL for structure solution, focusing on disorder modeling for flexible groups (e.g., hydroxyethyl chain). Refinement against high-resolution data (≤1.0 Å) reduces thermal motion artifacts .
  • Twinned Data Handling: For challenging crystals, use SHELXD/SHELXE for twin-law identification and integration .

Advanced Research: What strategies mitigate toxicity risks during in vivo studies of this compound?

Methodological Answer:

  • In Silico Toxicity Screening: Use Derek Nexus or ProTox-II to flag structural alerts (e.g., furan hepatotoxicity).
  • Single-Subject Dose Escalation: Adopt protocols from behavioral toxicology (e.g., Weiss 2000) to assess neurochemical sensitivity in animal models .
  • Metabolite Identification: Perform LC-MS/MS on plasma samples to detect reactive metabolites (e.g., epoxides from furan oxidation).

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